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A Comparative Guide for Researchers and Drug Development Professionals

Cirtuvivint (SM08502), a first-in-class, orally bioavailable small molecule inhibitor of CDC-like

kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK), is currently under

clinical investigation for the treatment of advanced solid tumors. Its mechanism of action

involves the modulation of alternative pre-mRNA splicing, a critical process in gene expression

that is often dysregulated in cancer. As Cirtuvivint progresses through clinical trials, a

comprehensive understanding of its safety profile in relation to other investigational drugs with

similar mechanisms is crucial for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the safety profiles of Cirtuvivint, H3B-8800,

and E7107, two other investigational splicing modulators, based on publicly available clinical

trial data.

Mechanism of Action: Targeting the Splicing
Machinery
Cirtuvivint, H3B-8800, and E7107 all exert their anti-cancer effects by targeting the

spliceosome, the cellular machinery responsible for RNA splicing. However, they do so through

different specific targets within this complex.

Cirtuvivint is a pan-inhibitor of CLK and DYRK kinases.[1] These kinases phosphorylate

serine/arginine-rich (SR) proteins, which are key regulators of splice site selection. By
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inhibiting CLK and DYRK, Cirtuvivint alters the phosphorylation status of SR proteins,

leading to changes in pre-mRNA splicing patterns of genes critical for cancer cell growth and

survival.[2]

H3B-8800 is an orally available small molecule that directly binds to the SF3b complex, a

core component of the spliceosome.[3][4] This binding modulates the splicing of pre-mRNAs

and has shown preferential lethality in cells with mutations in splicing factor genes like

SF3B1, U2AF1, and SRSF2.[3][4]

E7107 is a derivative of the natural product pladienolide B and also targets the SF3b

complex. Its binding interferes with the normal function of the spliceosome, leading to global

changes in mRNA splicing.

The distinct yet related mechanisms of these three agents underscore the therapeutic potential

of targeting the spliceosome in oncology.
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Caption: Signaling pathways targeted by Cirtuvivint, H3B-8800, and E7107.

Comparative Safety Profile: Insights from Phase 1
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The safety profiles of Cirtuvivint, H3B-8800, and E7107 have been evaluated in Phase 1

dose-escalation studies. These trials are designed to determine the maximum tolerated dose

(MTD) and identify dose-limiting toxicities (DLTs). The following tables summarize the key

safety findings from these studies.

Table 1: Key Safety Parameters of Investigational Splicing Modulators

Parameter
Cirtuvivint
(NCT03355066)

H3B-8800
(NCT02841540)

E7107
(NCT00499499)

Maximum Tolerated

Dose (MTD)

120 mg (5-on/2-off

schedule)[1]

Not confirmed for

either schedule tested

(5 days on/9 days off

or 21 days on/7 days

off)[3]

4.3 mg/m²

(intravenous, days 1

and 8 every 21 days)

[5]

Dose-Limiting

Toxicities (DLTs)
Diarrhea[1]

QTcF prolongation,

bradycardia[3]

Diarrhea, vomiting,

dehydration,

myocardial

infarction[5]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) observed in Phase 1 Trials
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Adverse Event
Cirtuvivint
(SM08502)

H3B-8800 E7107

Gastrointestinal
Diarrhea, Nausea,

Vomiting[6]

Diarrhea, Nausea,

Vomiting[6]

Nausea, Vomiting,

Diarrhea[5][7]

Constitutional Fatigue[6] Fatigue[6] Fatigue[7]

Cardiovascular -
QTcF prolongation,

Bradycardia[3]

Myocardial infarction

(DLT)[5]

Ocular -
No ophthalmic AEs

observed[3]

Vision loss (led to

clinical hold)[5]

Hematological Anemia -

Mild hematologic

toxicity (not exceeding

grade 2)[7]

Note: The absence of an adverse event in this table does not definitively mean it was not

observed, but rather that it was not reported as a common TEAE in the cited sources.

Experimental Protocols: Phase 1 Dose-Escalation
Studies
The safety data presented above were generated from Phase 1, open-label, dose-escalation

clinical trials. The primary objective of these studies is to evaluate the safety and tolerability of

the investigational drug and to determine the MTD. A typical workflow for such a study is

illustrated below.

Patient Enrollment
(Advanced Solid Tumors)

Cohort 1
(Lowest Dose)

Safety Evaluation
(DLT Assessment)

Cohort 2
(Dose Escalation)No DLTs

MTD Determined
DLTs Observed

Safety Evaluation
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Study Conclusion
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Caption: Generalized workflow of a Phase 1 dose-escalation clinical trial.

Cirtuvivint (NCT03355066)
This Phase 1 study enrolled patients with advanced solid tumors.[8][9] Cirtuvivint was

administered orally on a 5-days-on, 2-days-off schedule.[1] The dose was escalated in

successive cohorts of patients until the MTD was determined.

H3B-8800 (NCT02841540)
This Phase 1 trial enrolled patients with myelodysplastic syndromes (MDS), acute myeloid

leukemia (AML), or chronic myelomonocytic leukemia (CMML).[3][10] The study evaluated two

different once-daily oral dosing regimens: 5 days on/9 days off and 21 days on/7 days off.[6]

E7107 (NCT00499499)
In this Phase 1 study, patients with metastatic or locally advanced solid tumors received E7107

as a 30-minute intravenous infusion on days 1 and 8 of a 21-day cycle.[5]

Discussion and Conclusion
This comparative analysis of the safety profiles of Cirtuvivint, H3B-8800, and E7107 provides

valuable insights for the drug development community.

Gastrointestinal toxicities (nausea, vomiting, diarrhea) appear to be a common class effect of

splicing modulators, as they were frequently reported for all three investigational drugs.[5][6]

[7]

Cirtuvivint's dose-limiting toxicity was diarrhea, which is a manageable adverse event in the

clinical setting.[1]

H3B-8800 was associated with cardiac-related DLTs (QTcF prolongation and bradycardia),

highlighting the importance of cardiovascular monitoring for this compound.[3]

The development of E7107 was halted due to instances of vision loss, a serious adverse

event that underscores the potential for off-target toxicities with this class of drugs.[5]

In conclusion, while all three investigational drugs targeting the spliceosome have shown

promise, their safety profiles exhibit important differences. Cirtuvivint's safety profile, with

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3325501?utm_src=pdf-body
https://clin.larvol.com/trial-detail/NCT05084859
https://clin.larvol.com/trial-detail/NCT03355066
https://www.benchchem.com/product/b3325501?utm_src=pdf-body
https://www.dfhcc.harvard.edu/uploads/tx_news/Cirtuvivint_04282023_PSL.pdf
https://ashpublications.org/blood/article/134/Supplement_1/673/426543/Results-of-a-Clinical-Trial-of-H3B-8800-a-Splicing
https://www.mayo.edu/research/clinical-trials/cls-20363248
https://pubmed.ncbi.nlm.nih.gov/34172893/
https://pubmed.ncbi.nlm.nih.gov/24258465/
https://www.benchchem.com/product/b3325501?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24258465/
https://pubmed.ncbi.nlm.nih.gov/34172893/
https://aacrjournals.org/clincancerres/article/19/22/6296/208817/Phase-I-Pharmacokinetic-and-Pharmacodynamic-Study
https://www.benchchem.com/product/b3325501?utm_src=pdf-body
https://www.dfhcc.harvard.edu/uploads/tx_news/Cirtuvivint_04282023_PSL.pdf
https://ashpublications.org/blood/article/134/Supplement_1/673/426543/Results-of-a-Clinical-Trial-of-H3B-8800-a-Splicing
https://pubmed.ncbi.nlm.nih.gov/24258465/
https://www.benchchem.com/product/b3325501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


manageable gastrointestinal DLTs, appears to be favorable when compared to the cardiac and

ocular toxicities observed with H3B-8800 and E7107, respectively. As more data from ongoing

and future clinical trials become available, a more refined understanding of the safety and

efficacy of targeting the spliceosome for cancer therapy will emerge. This guide serves as a

foundational resource for researchers and clinicians to inform the continued development and

strategic positioning of Cirtuvivint and other novel splicing modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. dfhcc.harvard.edu [dfhcc.harvard.edu]

2. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene
expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

3. ashpublications.org [ashpublications.org]

4. researchgate.net [researchgate.net]

5. A phase I, open-label, single-arm, dose-escalation study of E7107, a precursor messenger
ribonucleic acid (pre-mRNA) splicesome inhibitor administered intravenously on days 1 and
8 every 21 days to patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator H3B-8800 in
myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

7. aacrjournals.org [aacrjournals.org]

8. A Study Evaluating the Safety, Pharmacokinetics, and Preliminary Efficacy of Orally
Administered SM08502 Combined With Hormonal Therapy or Chemotherapy in Subjects
With Advanced Solid Tumors [clin.larvol.com]

9. A Study Evaluating the Safety and Pharmacokinetics of Orally Administered SM08502 in
Subjects With Advanced Solid Tumors [clin.larvol.com]

10. mayo.edu [mayo.edu]

To cite this document: BenchChem. [Benchmarking the Safety Profile of Cirtuvivint Against
Other Investigational Splicing Modulators]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3325501?utm_src=pdf-body
https://www.benchchem.com/product/b3325501?utm_src=pdf-custom-synthesis
https://www.dfhcc.harvard.edu/uploads/tx_news/Cirtuvivint_04282023_PSL.pdf
https://pubmed.ncbi.nlm.nih.gov/31560935/
https://pubmed.ncbi.nlm.nih.gov/31560935/
https://ashpublications.org/blood/article/134/Supplement_1/673/426543/Results-of-a-Clinical-Trial-of-H3B-8800-a-Splicing
https://www.researchgate.net/publication/339256421_Results_of_a_Clinical_Trial_of_H3B-8800_a_Splicing_Modulator_in_Patients_with_Myelodysplastic_Syndromes_MDS_Acute_Myeloid_Leukemia_AML_or_Chronic_Myelomonocytic_Leukemia_CMML
https://pubmed.ncbi.nlm.nih.gov/24258465/
https://pubmed.ncbi.nlm.nih.gov/24258465/
https://pubmed.ncbi.nlm.nih.gov/24258465/
https://pubmed.ncbi.nlm.nih.gov/34172893/
https://pubmed.ncbi.nlm.nih.gov/34172893/
https://aacrjournals.org/clincancerres/article/19/22/6296/208817/Phase-I-Pharmacokinetic-and-Pharmacodynamic-Study
https://clin.larvol.com/trial-detail/NCT05084859
https://clin.larvol.com/trial-detail/NCT05084859
https://clin.larvol.com/trial-detail/NCT05084859
https://clin.larvol.com/trial-detail/NCT03355066
https://clin.larvol.com/trial-detail/NCT03355066
https://www.mayo.edu/research/clinical-trials/cls-20363248
https://www.benchchem.com/product/b3325501#benchmarking-the-safety-profile-of-cirtuvivint-against-other-investigational-drugs
https://www.benchchem.com/product/b3325501#benchmarking-the-safety-profile-of-cirtuvivint-against-other-investigational-drugs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b3325501#benchmarking-the-safety-profile-of-
cirtuvivint-against-other-investigational-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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